molecular formula C12H20N2O5S B3033249 Dimethyl 3-[(tert-butylamino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate CAS No. 1007921-36-9

Dimethyl 3-[(tert-butylamino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate

Cat. No.: B3033249
CAS No.: 1007921-36-9
M. Wt: 304.36 g/mol
InChI Key: JDKJHAIDSWRPEG-UHFFFAOYSA-N
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Description

Dimethyl 3-[(tert-butylamino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate is a thiazolane-based compound featuring a tert-butyl carbamate moiety at the 3-position and two methyl ester groups at the 2- and 4-positions. The tert-butyl group confers steric bulk and lipophilicity, which may influence solubility and reactivity compared to other derivatives .

Properties

IUPAC Name

dimethyl 3-(tert-butylcarbamoyl)-1,3-thiazolidine-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O5S/c1-12(2,3)13-11(17)14-7(9(15)18-4)6-20-8(14)10(16)19-5/h7-8H,6H2,1-5H3,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDKJHAIDSWRPEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1C(CSC1C(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 3-[(tert-butylamino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate typically involves the reaction of appropriate thiazolane precursors with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Solvents such as dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reaction time, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-[(tert-butylamino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions where the tert-butylamino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in dry solvents such as ether or tetrahydrofuran under an inert atmosphere.

    Substitution: Halides, alkoxides; reactions are performed in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Halogenated or alkoxylated derivatives

Scientific Research Applications

Dimethyl 3-[(tert-butylamino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Dimethyl 3-[(tert-butylamino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s thiazolane ring and tert-butylamino group allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of dimethyl thiazolane dicarboxylates, highlighting key differences in substituents, molecular weight, and applications:

Compound Name Substituent at 3-Position Molecular Formula Molecular Weight CAS Number Key Properties/Applications Reference ID
Dimethyl 3-[2-(4-benzhydrylpiperazino)acetyl]-1,3-thiazolane-2,4-dicarboxylate 2-(4-benzhydrylpiperazino)acetyl C₂₆H₃₁N₃O₅S 497.61 318951-82-5 Lab research, industrial applications
Dimethyl 3-[2-(4-methylpiperazino)acetyl]-1,3-thiazolane-2,4-dicarboxylate 2-(4-methylpiperazino)acetyl C₁₄H₂₃N₃O₅S 345.42 321574-48-5 Synthetic intermediate
Dimethyl 3-[2-(2,6-dimethylmorpholino)acetyl]-1,3-thiazolane-2,4-dicarboxylate 2-(2,6-dimethylmorpholino)acetyl C₁₆H₂₅N₃O₅S 387.45 1009176-74-2 Medicinal chemistry studies
Dimethyl 3-(2-morpholinoacetyl)-1,3-thiazolane-2,4-dicarboxylate 2-morpholinoacetyl C₁₄H₂₁N₃O₅S 343.40 1099610-66-8 Medicinal applications (e.g., drug discovery)
Target Compound : Dimethyl 3-[(tert-butylamino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate (tert-butylamino)carbonyl C₁₂H₂₀N₂O₅S 304.36 Not provided Hypothesized use in catalysis or bioactive molecules N/A

Key Structural and Functional Differences:

Substituent Effects: The tert-butyl carbamate group in the target compound introduces significant steric hindrance and reduced polarity compared to acetyl-linked piperazino/morpholino groups in analogs . This may enhance stability against enzymatic degradation but reduce aqueous solubility. Morpholino and piperazino derivatives (e.g., CAS 1099610-66-8) exhibit nitrogen-rich motifs, favoring hydrogen bonding and interactions with biological targets .

Molecular Weight Trends: The target compound (MW ~304) is lighter than analogs with bulkier substituents (e.g., MW 497.61 for the benzhydrylpiperazino derivative) . Lower molecular weight could improve membrane permeability in drug design.

Synthetic Utility: Analogs like CAS 321574-48-5 (4-methylpiperazino) are used as intermediates in multistep syntheses, suggesting the target compound may serve a similar role . The tert-butyl group in the target compound could facilitate selective deprotection strategies in complex molecule assembly.

Biological Relevance: Morpholino-containing analogs (e.g., CAS 1099610-66-8) are explicitly linked to medicinal applications, implying that the target compound’s carbamate group might be explored for protease inhibition or receptor modulation .

Research Findings and Implications

  • Steric vs. Electronic Effects : The tert-butyl carbamate’s steric bulk may hinder nucleophilic attacks at the carbonyl carbon, contrasting with the more reactive acetyl groups in analogs .
  • Solubility Challenges: The target compound’s lower polarity compared to morpholino/piperazino derivatives could necessitate formulation adjustments for biological testing .
  • Patent Landscape : Compounds like CAS 318951-82-5 are commercially available for industrial research, highlighting the demand for structurally diverse thiazolane derivatives .

Biological Activity

Dimethyl 3-[(tert-butylamino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate (DBT) is a synthetic compound with the molecular formula C12H20N2O5SC_{12}H_{20}N_{2}O_{5}S and a molecular weight of 304.3626 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

DBT is synthesized through reactions involving thiazolane precursors and tert-butyl isocyanate, typically in solvents such as dichloromethane or tetrahydrofuran under controlled conditions. The presence of the bulky tert-butylamino group enhances its stability and reactivity compared to similar compounds .

Biological Activity

Antimicrobial Properties:
Research indicates that DBT exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. For instance, a screening assay showed that DBT could inhibit the Type III secretion system (T3SS) in pathogenic bacteria, which is crucial for their virulence .

Anticancer Potential:
DBT has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways. The compound's interaction with cellular targets could lead to reduced proliferation of tumor cells .

The mechanism by which DBT exerts its biological effects appears to involve binding to specific enzymes or receptors, potentially inhibiting their activity. The thiazolane ring structure allows for diverse interactions at the molecular level, contributing to its biological efficacy. This includes alterations in gene expression related to cell growth and apoptosis pathways .

Comparative Analysis with Similar Compounds

A comparison of DBT with similar compounds reveals its unique structural features that may confer enhanced biological activity:

Compound NameStructural FeaturesBiological Activity
Dimethyl 3-[(methylamino)carbonyl]-1,3-thiazolane-2,4-dicarboxylateSmaller amino groupModerate antimicrobial activity
Dimethyl 3-[(ethylamino)carbonyl]-1,3-thiazolane-2,4-dicarboxylateEthyl groupLower stability
This compound Bulky tert-butyl groupEnhanced stability and activity

Case Studies and Research Findings

  • Screening Assays for T3SS Inhibition:
    A dissertation study highlighted DBT's effectiveness in inhibiting the secretion of virulence factors in pathogenic bacteria by targeting the T3SS at concentrations around 50 μM, demonstrating approximately 50% inhibition .
  • Anticancer Activity:
    In cell line studies, DBT was shown to reduce cell viability in various cancer models significantly. The compound's ability to induce apoptosis was linked to upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl 3-[(tert-butylamino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate
Reactant of Route 2
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Dimethyl 3-[(tert-butylamino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate

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